2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C8H16N4O and a molecular weight of 184.24 g/mol . This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-4,5-diaminopyrazole with ethylene oxide . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Diamino-3-methyl-1H-pyrazol-1-yl)ethanol
- 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol
- 2-(4,5-Diamino-3-propyl-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4,5-Diamino-3-isopropyl-1H-pyrazol-1-yl)ethanol is unique due to its specific isopropyl substitution, which can influence its reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H16N4O |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(4,5-diamino-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H16N4O/c1-5(2)7-6(9)8(10)12(11-7)3-4-13/h5,13H,3-4,9-10H2,1-2H3 |
InChI Key |
ACJHDINQZYUQHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1N)N)CCO |
Origin of Product |
United States |
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